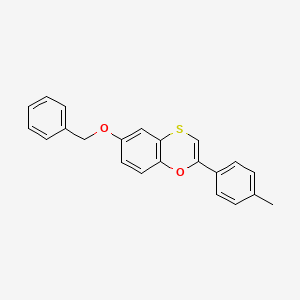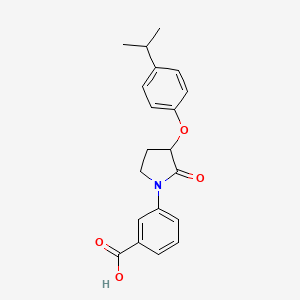![molecular formula C13H15N3O2 B12609644 N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea CAS No. 651021-59-9](/img/structure/B12609644.png)
N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea is a synthetic organic compound that features a urea moiety substituted with dimethyl groups and a phenyl ring attached to a pyrrole group through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea typically involves the reaction of 4-[(1H-pyrrol-2-yl)oxy]aniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Dissolve 4-[(1H-pyrrol-2-yl)oxy]aniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add dimethylcarbamoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amino-substituted phenyl derivatives.
Substitution: Alkyl or acyl-substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethylurea: A simpler analog without the phenyl and pyrrole substituents.
4-[(1H-pyrrol-2-yl)oxy]aniline: Lacks the dimethylurea moiety.
N,N’-Dimethyl-N-phenylurea: Contains a phenyl ring but lacks the pyrrole group.
Uniqueness
N,N’-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea is unique due to the presence of both the pyrrole and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
651021-59-9 |
|---|---|
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
1,3-dimethyl-1-[4-(1H-pyrrol-2-yloxy)phenyl]urea |
InChI |
InChI=1S/C13H15N3O2/c1-14-13(17)16(2)10-5-7-11(8-6-10)18-12-4-3-9-15-12/h3-9,15H,1-2H3,(H,14,17) |
Clave InChI |
PJQOIHQFVCDXBC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)N(C)C1=CC=C(C=C1)OC2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)

![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)

![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)





![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)

![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
